KIN101

Broad-spectrum antiviral Influenza virus HCV

KIN101 is the only isoflavone IRF-3 agonist with validated broad-spectrum activity against influenza, HCV, RSV, and dengue viruses. Unlike KIN100, it maintains potency against influenza A, and it uniquely bypasses HCV NS3-4A immune evasion. Its targeted induction of just 64 cellular genes provides a cleaner IRF-3 pathway tool than IFN-β. This functional specificity makes KIN101 a non-interchangeable and essential control for antiviral mechanism studies. Purchase this high-purity, research-grade compound for your lab today.

Molecular Formula C16H11BrO5S
Molecular Weight 395.22
CAS No. 610753-87-2
Cat. No. B2675907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN101
CAS610753-87-2
Molecular FormulaC16H11BrO5S
Molecular Weight395.22
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
InChIKeySJGDYHHAYHRLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KIN101 (CAS 610753-87-2): Isoflavone Agonist for IRF-3-Dependent Antiviral Research


KIN101 (3-(4-Bromophenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene) is an isoflavone agonist that targets interferon regulatory factor 3 (IRF-3) dependent signaling pathways, inducing IRF-3 nuclear translocation [1]. It is characterized as a broad-spectrum RNA viral inhibitor, with reported in vitro activity against hepatitis C virus (HCV), influenza A virus, respiratory syncytial virus (RSV), and dengue virus (DNV) [1][2][3].

Why KIN101 Cannot Be Substituted by Generic Isoflavones or In-Class IRF-3 Agonists


While other isoflavones and IRF-3 pathway agonists exist, the specific structural and functional profile of KIN101 is not replicated by its closest analogs. In-class substitution fails due to a lack of cross-activity against multiple RNA viruses; for example, the closely related isoflavone agonist KIN 100 shows no detectable activity against influenza A virus [1]. Similarly, while other agonists like KIN1148 target IRF-3, they function through a different upstream mechanism as RIG-I binders and are primarily characterized as vaccine adjuvants rather than direct-acting, broad-spectrum antiviral agents [2]. This makes KIN101 a non-interchangeable tool for studying a specific node of IRF-3-dependent host immune activation and its direct antiviral consequences.

KIN101: Head-to-Head Comparative Potency and Selectivity Data


Superior Broad-Spectrum Antiviral Activity Compared to Close Structural Analog KIN 100

In a direct comparison of two lead isoflavone agonists from the same screening campaign, KIN101 demonstrated potent activity against influenza A virus (WSN strain), whereas its analog KIN 100 was completely inactive. This functional divergence highlights that subtle structural differences within the isoflavone class lead to major differences in antiviral spectrum [1].

Broad-spectrum antiviral Influenza virus HCV Isoflavone

Potent Anti-HCV Activity Comparable to Interferon-beta Positive Control

KIN101's anti-HCV activity was benchmarked against interferon-beta (IFN-β), a standard positive control for antiviral response. KIN101 demonstrated a similar reduction in HCV viral RNA levels as treatment with IFN-β (100 IU/mL) [1].

Hepatitis C virus HCV inhibitor Host-targeting antiviral

Narrowly Targeted Transcriptomic Response: Fewer Global Changes Than a Cytokine

KIN101 induces a more discrete innate immune response compared to a full cytokine response, which is crucial for mechanistic studies. Genomic analysis showed that KIN101 treatment induced the significant expression of only 64 cellular genes, indicating a focused activation of IRF-3 pathways without triggering a broad, non-specific cellular response [1].

Transcriptomics Off-target effects Innate immunity Gene expression

Functional Resistance to Viral Immune Evasion Compared to Direct-Acting Antivirals

Unlike direct-acting antivirals that target viral proteins and can be rapidly circumvented by mutations, KIN101 activates a host pathway that remains functional even in the presence of a key viral immune evasion mechanism. KIN101 efficiently activated IRF-3 in the presence of the HCV NS3-4A protease, a viral protein known to cleave and inactivate key host signaling adapters like MAVS [1].

Viral evasion HCV protease NS3-4A IRF-3 activation

Virus-Specific Potency Ranges: High Activity Against HCV, Moderate Against Influenza

KIN101 exhibits a distinct potency profile against different RNA viruses, which is critical for experimental design. It shows high potency against HCV (IC50/EC50 in sub-micromolar range) but lower activity against influenza and dengue viruses [1][2][3].

Antiviral potency HCV Influenza Dengue virus

Defined Research Applications for KIN101 Based on Quantitative Evidence


Investigating IRF-3-Dependent Antiviral Responses Against HCV in Immune-Evasive Environments

KIN101 is an ideal tool for dissecting IRF-3-mediated antiviral pathways against HCV. Its high potency against HCV2a (IC50/EC50 = 0.2 µM) [1] and proven efficacy in reducing viral RNA levels [1] make it a robust positive control for inducing an antiviral state. Crucially, its ability to activate IRF-3 even in the presence of the HCV NS3-4A protease [1] positions it uniquely for studies of viral immune evasion, where the standard RIG-I/MAVS signaling axis is compromised.

As a Selective Tool for Activating IRF-3 with a Minimized Transcriptomic Footprint

For high-content genomic or proteomic studies investigating the downstream effects of IRF-3 activation, KIN101 offers a cleaner alternative to cytokines like IFN-β. The evidence that KIN101 treatment induces the expression of only 64 cellular genes [1]—a fraction of what a full interferon response would trigger—makes it a superior reagent for identifying specific IRF-3 target genes without the confounding effects of broad cellular inflammation.

Differentiating IRF-3-Agonist Mechanisms of Action in Comparative Pharmacology Studies

KIN101 serves as a critical comparator compound for structure-activity relationship (SAR) and mechanistic studies of IRF-3 agonists. The direct head-to-head evidence showing that the structurally similar analog KIN 100 lacks anti-influenza activity [1] provides a clear experimental benchmark. This allows researchers to use KIN101 and KIN 100 as a matched pair of active and inactive control compounds, respectively, to validate the specificity of observed antiviral effects and to map the structural features required for broad-spectrum activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.